molecular formula C13H17N3O3 B11811420 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinicacid

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinicacid

Cat. No.: B11811420
M. Wt: 263.29 g/mol
InChI Key: CHWYYASNGFNKPL-UHFFFAOYSA-N
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Description

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various routes to obtain the desired piperazine derivatives with high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods to industrial scale, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent used to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can yield a wide range of products depending on the substituents introduced.

Scientific Research Applications

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways in the body. For example, it may function as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid can be compared with other similar compounds, such as:

The uniqueness of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinic acid lies in its specific structure and the range of applications it offers in various fields.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H17N3O3/c1-9-11(13(18)19)3-4-12(14-9)16-7-5-15(6-8-16)10(2)17/h3-4H,5-8H2,1-2H3,(H,18,19)

InChI Key

CHWYYASNGFNKPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C(=O)O

Origin of Product

United States

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